molecular formula C13H8ClF3S B14583176 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61405-42-3

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene

Cat. No.: B14583176
CAS No.: 61405-42-3
M. Wt: 288.72 g/mol
InChI Key: CCAXQFMKGHCLPF-UHFFFAOYSA-N
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Description

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound with the molecular formula C13H8ClF3S It is a derivative of benzene, where a chlorine atom and a trifluoromethyl group are attached to the benzene ring through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the reaction of 1-chloro-2-iodobenzene with 3-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Phenol Derivatives: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.

    Fluoromethyl Derivatives: Formed through reduction of the trifluoromethyl group.

Scientific Research Applications

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene
  • 1-Chloro-4-(trifluoromethyl)benzene

Uniqueness

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the presence of both a trifluoromethyl group and a sulfanyl linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

61405-42-3

Molecular Formula

C13H8ClF3S

Molecular Weight

288.72 g/mol

IUPAC Name

1-chloro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C13H8ClF3S/c14-11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(15,16)17/h1-8H

InChI Key

CCAXQFMKGHCLPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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